molecular formula C17H19N3O5S2 B11497697 N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide

N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide

Cat. No.: B11497697
M. Wt: 409.5 g/mol
InChI Key: TUACYETWEBHVPU-UHFFFAOYSA-N
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Description

N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline moiety, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent sulfonylation. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring, followed by sulfonylation using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the sulfonylation process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can also play a role in modulating the compound’s biological activity by affecting its solubility and binding properties .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.

    Sulfonamides: Compounds with similar sulfonyl groups but different aromatic or heterocyclic cores.

Uniqueness

N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide is unique due to its combination of a quinoxaline core and a sulfonyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields and makes it a valuable compound for research and development .

Properties

Molecular Formula

C17H19N3O5S2

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2,6-dimethyl-3-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenyl]methanesulfonamide

InChI

InChI=1S/C17H19N3O5S2/c1-11-8-9-15(12(2)17(11)19-26(3,22)23)27(24,25)20-10-16(21)18-13-6-4-5-7-14(13)20/h4-9,19H,10H2,1-3H3,(H,18,21)

InChI Key

TUACYETWEBHVPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C)NS(=O)(=O)C

Origin of Product

United States

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